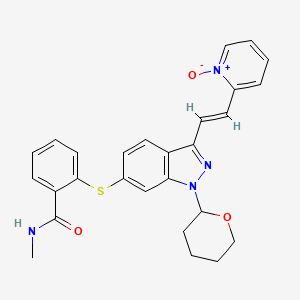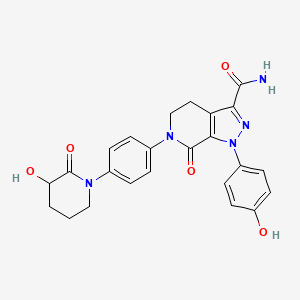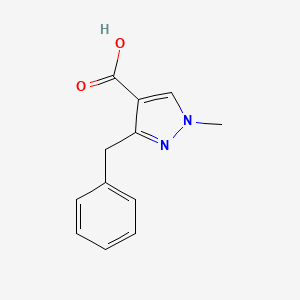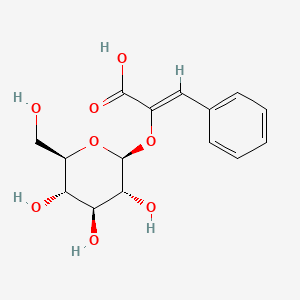
Axitinib N-Oxide Tetrahydropyranyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Axitinib N-Oxide Tetrahydropyranyl Ether is a derivative of axitinib, a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The N-oxide and tetrahydropyranyl ether modifications are designed to enhance the compound’s pharmacokinetic properties and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib N-Oxide Tetrahydropyranyl Ether involves multiple steps, starting from axitinib. The key steps include the oxidation of axitinib to form the N-oxide derivative, followed by the protection of the hydroxyl group with a tetrahydropyranyl (THP) group. The reaction conditions typically involve the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for the N-oxide formation and dihydropyran (DHP) in the presence of an acid catalyst for the THP protection .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Axitinib N-Oxide Tetrahydropyranyl Ether can undergo various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide group can be reduced back to the parent amine.
Substitution: The THP group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.
Substitution: Acidic or basic conditions can be used to remove or replace the THP group.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Axitinib N-Oxide Tetrahydropyranyl Ether has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on VEGFR signaling pathways in various biological systems.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in enhancing the efficacy and stability of axitinib.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Axitinib N-Oxide Tetrahydropyranyl Ether exerts its effects by inhibiting the activity of VEGFR-1, VEGFR-2, and VEGFR-3. These receptors play a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. By blocking these receptors, the compound inhibits the growth of new blood vessels, thereby restricting the supply of oxygen and nutrients to tumors, leading to their shrinkage and inhibition of growth .
類似化合物との比較
Similar Compounds
Axitinib: The parent compound, used in the treatment of advanced renal cell carcinoma.
Sunitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A multi-kinase inhibitor used for treating various types of cancer.
Uniqueness
Axitinib N-Oxide Tetrahydropyranyl Ether is unique due to its enhanced pharmacokinetic properties and stability compared to axitinib. The N-oxide and THP modifications improve its solubility and bioavailability, making it a potentially more effective therapeutic agent .
特性
分子式 |
C27H26N4O3S |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide |
InChI |
InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+ |
InChIキー |
AIMSUHVXJWEWAK-NTCAYCPXSA-N |
異性体SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-] |
正規SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)
